molecular formula C24H25N7O3 B11230683 2-{4-[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol

2-{4-[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol

Cat. No.: B11230683
M. Wt: 459.5 g/mol
InChI Key: WXILQMNBJAIHOX-UHFFFAOYSA-N
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Description

2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a unique combination of benzodioxole, pyrazolopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation and apoptosis. It may inhibit the activity of these enzymes, leading to cell cycle arrest and programmed cell death (apoptosis) . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its combination of benzodioxole, pyrazolopyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N7O3

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C24H25N7O3/c32-13-12-29-8-10-30(11-9-29)24-27-22(26-17-6-7-20-21(14-17)34-16-33-20)19-15-25-31(23(19)28-24)18-4-2-1-3-5-18/h1-7,14-15,32H,8-13,16H2,(H,26,27,28)

InChI Key

WXILQMNBJAIHOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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